2-Ethylhexyl tetrabromophthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

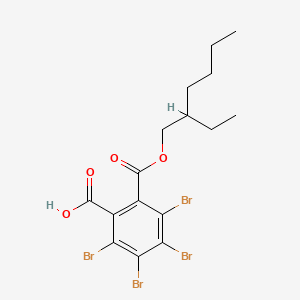

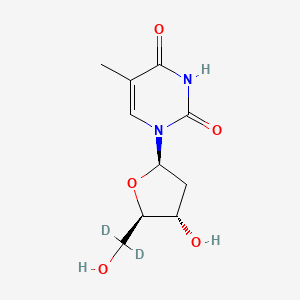

Bis(2-ethylhexyl) tetrabromophthalate, also known as TBPH, is a brominated phthalate derivative with the formula C24H34Br4O4 . It is commonly used as a brominated flame retardant . It is a clear to yellow liquid at ambient temperatures and has a characteristic odor .

Molecular Structure Analysis

TBPH has two stereocenters, located at the carbon atoms carrying the ethyl groups. As a result, it has three distinct stereoisomers, consisting of an (R, R) form, an (S, S) form (diastereomers), and a meso (R, S) form .Physical And Chemical Properties Analysis

TBPH is a colourless or yellow oil . It has a density of 1.541 g/mL at 20°C . Its melting point is -27°C , and its boiling point is 584.79°C . It has a solubility in water of 6.2 x 10^-2 ng/L , and a log P of 10.2 (P OW) . Its vapor pressure is 3.56x10^-7 Pa .Applications De Recherche Scientifique

Obesity Research

TBPH has been used in obesity research, specifically in studies involving zebrafish . It was found that TBPH exposure led to significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . This suggests that TBPH could be a potential obesogen, a chemical that can disrupt normal metabolic processes and contribute to obesity .

Brain-Gut Axis Studies

Research has shown that TBPH can alter the brain-gut axis . In a study involving zebrafish, it was found that TBPH exposure affected the transcription of adipokines (proteins secreted by fat cells) that regulate lipid metabolism associated with the brain-gut axis . This indicates that TBPH could potentially disrupt the normal functioning of the brain-gut axis .

Microbiota Research

TBPH has been used in research studying the effects of environmental contaminants on gut microbiota . Chronic exposure to TBPH was found to increase the abundance of Firmicutes and Bacteroidetes in the gut microbiota of zebrafish, leading to obesity .

Flame Retardant Applications

TBPH is a novel brominated flame retardant and is an ingredient of flame retardant formulations including Firemaster 550, Firemaster 600 . It has been used increasingly widely in recent years .

Lipid Metabolism Studies

TBPH is an environmental contaminant that may disrupt lipid metabolism . This makes it a useful compound in studies investigating the effects of environmental contaminants on lipid metabolism .

Reproductive Toxicity Studies

Integrated studies on male reproductive toxicity of TBPH have been conducted using in silico, in vitro, ex vivo, and in vivo methods . These studies provide valuable insights into the potential reproductive toxicity of TBPH .

Safety and Hazards

TBPH is stable under normal conditions of use . It is classified as an irritant . In case of inhalation or skin contact, it is recommended to move the victim into fresh air or wash off with soap and plenty of water, respectively . If ingested, it is advised not to induce vomiting and to seek medical attention immediately .

Orientations Futures

TBPH was identified as a Substance of Very High Concern (SVHC) according to Article 57(e) as it meets the criteria of a vPvB substance and was therefore included in the Candidate List for authorisation on 17 January 2023 . This suggests that its use may be restricted in the future due to its persistence and bioaccumulative properties .

Mécanisme D'action

Target of Action

2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .

Mode of Action

TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .

Biochemical Pathways

It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .

Pharmacokinetics

It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .

Result of Action

The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .

Propriétés

IUPAC Name |

2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAZTQOJLVWLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101338673 |

Source

|

| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61776-60-1 |

Source

|

| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

![[2'-13C]uridine](/img/structure/B584034.png)